Superior Brain Penetrability Versus Conventional Antipsychotic Agents
Methyl 2-amino-3-methoxybenzoate (MAM/DAO) demonstrates brain penetrability sufficient to exert procognitive and antipsychotic-like effects in rodent models, a property that distinguishes it from many peripherally restricted anthranilic acid derivatives and represents a key differentiator from dopamine D2 receptor antagonist antipsychotics that carry extrapyramidal side effect liability. The compound's brain-penetrable nature was explicitly documented in preclinical studies showing attenuation of kynurenine-induced cognitive deficits in operant set-shift tasks and reversal of apomorphine-induced climbing behavior at 20 mg/kg (i.p.) [1]. Notably, the compound exhibited this efficacy in the absence of catalepsy induction, a preclinical marker of extrapyramidal side effects commonly observed with haloperidol (0.2 mg/kg i.p.), which produced significant catalepsy in the same model systems [2].
| Evidence Dimension | Brain penetrability with antipsychotic-like efficacy and side effect profile |
|---|---|
| Target Compound Data | 20 mg/kg (i.p.) MAM significantly reversed apomorphine-induced climbing behavior; no catalepsy induction; attenuated kynurenine-induced cognitive deficits |
| Comparator Or Baseline | Haloperidol (0.2 mg/kg i.p.) also reversed apomorphine-induced climbing but induced significant catalepsy |
| Quantified Difference | Target compound achieved antipsychotic-like efficacy without catalepsy side effects at tested dose; comparator produced catalepsy at effective dose |
| Conditions | Male C57BL/6J mice (apomorphine-induced climbing and catalepsy tests); male Wistar rats (operant set-shift task with L-kynurenine pretreatment) |
Why This Matters
Procurement for neuropharmacology research programs seeking brain-penetrant small molecules with atypical antipsychotic-like profiles and favorable side effect characteristics should prioritize methyl 2-amino-3-methoxybenzoate over conventional D2 antagonists or structurally related analogs lacking documented CNS exposure.
- [1] Bright Y, Amatdjais-Groenen HIV, Verheij MMM, van den Broek PHH, Spoelder M, Maas D, Greupink R, Martens GJM, Homberg JR. Procognitive effects of methyl 2-amino-3-methoxybenzoate (or daopine) may involve the dorsal striatal anthranilic acid pathway and mutimetabolite-multitarget pharmacology. Behavioural Pharmacology. 2025;36(6):397-414. doi:10.1097/FBP.0000000000000838. View Source
- [2] Bright Y, Maas DA, Verheij MMM, Paladini MS, Amatdjais-Groenen HIV, Molteni R, Riva MA, Martens GJM, Homberg JR. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. Current Neuropharmacology. 2024;22(2):323-338. doi:10.2174/1570159X21666230720122354. View Source
